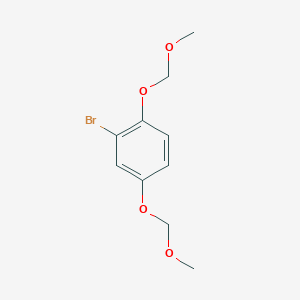
Benzene, 2-bromo-1,4-bis(methoxymethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-bromo-1,4-bis(methoxymethoxy)-: is an organic compound with the molecular formula C10H13BrO4 It is a derivative of benzene, where two hydrogen atoms are replaced by bromine and methoxymethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the bromination of 1,4-dimethoxybenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The resulting bromo derivative is then reacted with methoxymethyl chloride in the presence of a base to introduce the methoxymethoxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Benzene, 2-bromo-1,4-bis(methoxymethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a palladium catalyst).
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzene derivatives with hydrogen replacing the bromine atom.
Scientific Research Applications
Benzene, 2-bromo-1,4-bis(methoxymethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules. It may be used in the development of new drugs or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 2-bromo-1,4-bis(methoxymethoxy)- depends on its chemical structure and the specific reactions it undergoes. The bromine atom and methoxymethoxy groups can interact with various molecular targets, leading to different biological and chemical effects. For example, the bromine atom can participate in halogen bonding, while the methoxymethoxy groups can undergo hydrolysis to release formaldehyde and methanol, which can further react with other molecules .
Comparison with Similar Compounds
Benzene, 1-bromo-2-methoxy-: Similar structure but with a single methoxy group instead of two methoxymethoxy groups.
Benzene, 1-bromo-4-methoxy-: Similar structure but with a single methoxy group at a different position.
Benzene, 1-bromo-2,4-dimethoxy-: Similar structure with two methoxy groups instead of methoxymethoxy groups.
Uniqueness: Benzene, 2-bromo-1,4-bis(methoxymethoxy)- is unique due to the presence of two methoxymethoxy groups, which provide distinct chemical reactivity and potential applications compared to other similar compounds. The combination of bromine and methoxymethoxy groups allows for versatile chemical modifications and interactions with various molecular targets.
Properties
CAS No. |
131136-47-5 |
|---|---|
Molecular Formula |
C10H13BrO4 |
Molecular Weight |
277.11 g/mol |
IUPAC Name |
2-bromo-1,4-bis(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H13BrO4/c1-12-6-14-8-3-4-10(9(11)5-8)15-7-13-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
HVKZXJCJPWQVJB-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)OCOC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















